3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3,3-diphenyl-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-14-18(15-23)24-12-11-21-22-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-19H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXVMGPNFOZXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
Claisen-Schmidt condensation between acetophenone derivatives and benzaldehyde under basic conditions generates α,β-unsaturated ketones (chalcones). However, achieving the fully saturated 3,3-diphenylpropan-1-one requires subsequent hydrogenation. For example, chalcones synthesized via this method can undergo catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol to yield the saturated ketone. While this route is well-established, regioselectivity and side reactions during hydrogenation remain challenges.
Michael Addition Approach
A more direct method involves the Michael addition of thiols to chalcones. In a representative procedure, chalcone derivatives (e.g., 1,3-diphenylpropenone) react with thiols in the presence of cinchonine as a catalyst, yielding 3,3-diarylpropan-1-one derivatives. For instance, stirring chalcone with thiophenol in chloroform at room temperature for 12 hours furnished 3,3-diphenylpropan-1-one in 89% yield. This method avoids the need for hydrogenation and provides higher regiocontrol.
Preparation of the Azetidine-Triazole Moiety
The azetidine-triazole fragment introduces steric and electronic complexity, requiring precise synthetic strategies.
Azetidine Ring Formation
Azetidines are typically synthesized via ring-closing reactions of 1,3-diamines or related precursors. A practical route involves the cyclization of 3-amino-1-chloropropane derivatives under basic conditions. For example, treatment of 3-chloropropylamine with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C generates azetidine in moderate yields. Alternatively, Staudinger reactions between imines and ketenes offer access to functionalized azetidines, though this method is less commonly employed for large-scale synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
Introducing the 1,2,3-triazole group onto the azetidine ring is efficiently achieved via Cu(I)-catalyzed cycloaddition. A representative protocol involves:
- Tosylation of Azetidine : Reacting azetidine with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et3N) yields 3-tosylazetidine.
- Azide Substitution : Displacing the tosyl group with sodium azide (NaN3) in dimethylformamide (DMF) at 70°C produces 3-azidoazetidine.
- Click Reaction : Treating 3-azidoazetidine with phenylacetylene in the presence of CuI and Hunig’s base (N,N-diisopropylethylamine) in acetonitrile furnishes 3-(1H-1,2,3-triazol-1-yl)azetidine in 76–82% yield.
Coupling Strategies for Fragment Assembly
Coupling the propan-1-one core with the azetidine-triazole fragment demands careful selection of reaction conditions to preserve stereochemical integrity.
Nucleophilic Substitution
Activation of the propan-1-one’s carbonyl group as a leaving group enables nucleophilic attack by the azetidine nitrogen. For example, converting the ketone to a mesylate (using methanesulfonyl chloride) allows displacement by 3-(1H-1,2,3-triazol-1-yl)azetidine in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base. This method achieved 70–75% yields in analogous systems.
Transition Metal-Catalyzed Cross-Coupling
FeCl3-catalyzed three-component reactions offer an alternative route. Combining the propan-1-one core, 3-(1H-1,2,3-triazol-1-yl)azetidine, and potassium persulfate (K2S2O8) in dimethylformamide (DMF) at 120°C for 7 hours under air facilitates direct coupling. Iron(III) chloride acts as a Lewis acid to activate the carbonyl group, enabling C–N bond formation with the azetidine fragment.
Analytical Characterization and Comparative Analysis
Successful synthesis of the target compound was confirmed through spectroscopic and chromatographic methods:
Comparative Table of Synthetic Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | K2CO3, THF, 12 h, rt | 70–75% | Mild conditions, high regioselectivity |
| FeCl3-Catalyzed Coupling | FeCl3, K2S2O8, DMF, 120°C, 7 h | 65–70% | One-pot reaction, avoids preactivation |
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds[5][5].
Scientific Research Applications
3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in the compound’s biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Propan-1-one Backbone
The compound’s structural uniqueness lies in its azetidine-triazole and diphenyl substituents. Below is a comparison with similar propan-1-one derivatives:
Physicochemical Properties
NMR Spectral Data
- Target Compound : Expected triazole proton signals at δ 7.6–8.2 ppm (cf. : δ 7.53–8.21 ppm for triazole protons) .
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one : Pyrazole protons at δ 6.27–7.65 ppm .
Key Difference : Triazole protons typically resonate downfield compared to pyrazole due to stronger electron-withdrawing effects.
Crystallographic Data
- Triazole-azetidine derivatives : Azetidine’s small ring size (4-membered) imposes torsional strain, likely affecting packing efficiency (cf. 6-membered morpholine in ) .
- 1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one () : Planar benzodioxol group facilitates crystal stacking, unlike diphenyl groups .
Biological Activity
3,3-Diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse structural features and potential biological activities. The compound incorporates a triazole moiety, which is known for enhancing bioactivity and solubility, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.5 g/mol. Its structure includes:
- Diphenyl moiety : Contributes to hydrophobic interactions.
- Triazole ring : Facilitates hydrogen bonding with biological targets.
- Azetidine ring : Potentially modulates enzyme activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 2034424-34-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen bonding : The triazole ring can form hydrogen bonds with enzyme active sites.
- Hydrophobic interactions : The diphenyl group enhances binding affinity to lipid membranes and proteins.
Anticancer Activity
Research indicates that compounds containing triazole and azetidine rings exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Significant cytotoxicity observed.
- PC-3 (prostate cancer) : Moderate activity noted.
A comparative study highlighted that this compound's activity was comparable to established anticancer agents like Tamoxifen, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The presence of the triazole ring also suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the specific mechanisms involved in this activity.
Study 1: Cytotoxicity Evaluation
In a recent study, the cytotoxic effects of various triazole-containing compounds were evaluated against MCF-7 and PC-3 cell lines. The results indicated that the compound under investigation had a lower IC50 value compared to other tested compounds, indicating higher efficacy in inhibiting cancer cell proliferation .
Study 2: Mechanistic Insights
Another study focused on the mechanism of action of triazole derivatives in cancer therapy. It was found that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one, and how can reaction yields be optimized?
- Methodological Answer : The compound’s azetidine and triazole moieties suggest multistep synthesis. A plausible route involves:
- Step 1 : Formation of the azetidine ring via cyclization of 1,3-dibromopropane with ammonia derivatives, as seen in analogous azetidine syntheses .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole group, leveraging protocols validated for similar triazole-azetidine hybrids .
- Step 3 : Coupling the azetidine-triazole intermediate with a diphenylpropanone backbone using nucleophilic acyl substitution.
- Yield Optimization : Monitor reaction temperatures (e.g., −35°C for triazole formation ) and use catalysts like DIPEA to enhance selectivity .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, SCXRD parameters for similar triazole-containing compounds (e.g., mean σ(C–C) = 0.002 Å, R factor = 0.041 ) can guide data collection. Computational geometry optimization (DFT/B3LYP) aligns with crystallographic data to resolve ambiguities in bond angles or torsion .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to the triazole’s metal-binding capacity . Use dose-response curves (0.1–100 µM) and positive controls (e.g., ketoconazole for CYP3A4).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s azetidine-triazole core?
- Methodological Answer :
- Variation Strategy : Synthesize analogs with substituents at the triazole’s N1 position (e.g., methyl, benzyl) and azetidine’s C3 (e.g., halogen, methoxy) .
- Assay Design : Use a standardized panel of biological targets (e.g., antimicrobial, anticancer) with IC50 comparisons. For example, triazole-benzyl derivatives showed enhanced activity in antifungal screens .
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. What experimental strategies resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Controlled Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) .
- Advanced Analytics : Use HPLC-MS to detect degradation products and dynamic light scattering (DLS) to monitor aggregation .
- Environmental Factors : Assess humidity and light exposure impacts, as seen in triazole degradation studies .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
